molecular formula C25H28N2O6 B558225 (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 176486-63-8

(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

カタログ番号: B558225
CAS番号: 176486-63-8
分子量: 452.5 g/mol
InChIキー: UPXRTVAIJMUAQR-VFNWGFHPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a protected pyrrolidine derivative widely used in peptide synthesis. Key features include:

  • Stereochemistry: (2S,4R) configuration, critical for chiral induction in peptide chains.
  • Protecting Groups:
    • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the 4-position, removable under basic conditions (e.g., piperidine).
    • Boc (tert-butoxycarbonyl) at the 1-position, cleaved with strong acids like trifluoroacetic acid (TFA).
  • Carboxylic Acid at the 2-position, enabling peptide bond formation.
    Its primary role is to introduce conformationally constrained proline analogs into peptides, influencing secondary structures like β-turns .

特性

IUPAC Name

(2S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTVAIJMUAQR-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176486-63-8
Record name (2S,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Protection of the amino group: The amino group of the pyrrolidine ring is protected using the Fmoc group. This is usually achieved by reacting the amino group with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Protection of the carboxyl group: The carboxyl group is protected using the Boc group. This is done by reacting the carboxyl group with Boc anhydride in the presence of a base like triethylamine.

    Coupling reactions: The protected amino acid can then be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.

    Quality control: Ensuring the purity and quality of the compound through analytical methods like HPLC and NMR spectroscopy.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The protecting groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including acids or bases to remove the protecting groups.

Major Products

    Deprotected amino acids: Removal of the Fmoc and Boc groups yields the free amino acid.

    Oxidized derivatives: Oxidation can produce ketones or carboxylic acids.

    Reduced derivatives: Reduction can yield alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Drug Development

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. It has been identified in the synthesis pathways of drugs such as Velpatasvir, an antiviral medication used to treat hepatitis C. The compound's structure facilitates the introduction of functional groups necessary for biological activity, making it a valuable building block in drug design .

1.2 Chiral Separation

The compound plays a crucial role in chiral separation processes, which are essential for producing enantiomerically pure drugs. A recent study developed a method for the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid from its (2S,4R) counterpart using water as a solvent, thereby minimizing environmental impact and enhancing efficiency . This method demonstrates the compound's utility in green chemistry practices.

Mechanistic Studies

2.1 Binding Interactions

Computational studies have explored the binding interactions of this compound with various biological targets. Gaussian calculations have provided insights into its binding modes, which are critical for understanding its mechanism of action as an arginase inhibitor. Arginase plays a significant role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders .

Case Studies

3.1 Synthesis of Arginase Inhibitors

A notable case study involves the synthesis of arginase inhibitors where (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid was used to create derivatives with enhanced potency against human arginase enzymes (hARG). These derivatives exhibited IC50 values in the nanomolar range, showcasing the compound's potential therapeutic applications .

3.2 Green Manufacturing Processes

Another case study highlighted the development of a green manufacturing process for synthesizing chiral compounds involving this pyrrolidine derivative. The process eliminated several organic solvents traditionally used in such syntheses, thus reducing waste and improving safety profiles .

作用機序

The compound exerts its effects primarily through its protecting groups, which prevent unwanted reactions during peptide synthesis. The Fmoc group is removed under basic conditions, while the Boc group is removed under acidic conditions. This selective deprotection allows for the stepwise synthesis of peptides. The molecular targets include amino acids and peptides, and the pathways involved are those related to peptide bond formation and protection.

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereochemical Variants

(2R,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid
  • Key Difference : Opposite stereochemistry at the 2-position (2R vs. 2S).
  • Impact : Alters peptide chain conformation and biological activity. For example, (2R,4R) isomers may induce distinct helical preferences compared to (2S,4R) .
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic Acid
  • Key Difference : 4S configuration instead of 4R.
  • Impact: Changes spatial arrangement of the Fmoc group, affecting steric hindrance during coupling reactions. This isomer may exhibit lower solubility in polar solvents like methanol .

Functional Group Modifications

(2S,4R)-1-N-(tert-butoxycarbonyl)-4-(3-methoxypropyl)pyrrolidine-2-carboxylic Acid (Compound 12)
  • Key Difference : Replaces Fmoc with a 3-methoxypropyl side chain at the 4-position.
  • Impact : Eliminates the need for Fmoc deprotection, simplifying synthesis. However, reduced steric bulk may increase aggregation in peptide chains .
(2S,4R)-1-(9-Fluorenylmethyloxycarbonyl)-4-difluoro-methoxy-pyrrolidine-2-carboxylic Acid (FAA8400)
  • Key Difference : Difluoro-methoxy group at the 4-position instead of Fmoc.
  • Impact : Enhances metabolic stability due to fluorine’s electronegativity, making it suitable for bioactive peptide design .

Substituent Variations on the Pyrrolidine Ring

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-palmitamidopyrrolidine-2-carboxylic Acid (FAA8895)
  • Key Difference : Palmitamide (C16 acyl group) at the 4-position.
  • Impact : Introduces hydrophobicity, improving membrane permeability for cell-penetrating peptides .
(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-tritylmercapto-pyrrolidine-2-carboxylic Acid (FAA3330)
  • Key Difference : Tritylmercapto (-STrityl) group at the 4-position.
  • Impact : Enables disulfide bond formation post-deprotection, useful for cyclic peptide synthesis .

Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 221352-74-5 C25H28N2O6 452.5 Fmoc, Boc, COOH
(2S,4S)-4-(tert-butoxy) variant 464193-92-8 C24H27NO5 409.47 Boc, tert-butoxy
FAA8400 2382632-22-4 C21H19F2NO5 403.38 Difluoro-methoxy
FAA3330 281655-34-3 C39H33NO4S 611.75 Tritylmercapto

生物活性

The compound (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a derivative of proline and is characterized by its complex structure, which includes a pyrrolidine ring and a fluorenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and neuroprotective effects.

Chemical Structure and Properties

  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 452.5 g/mol
  • CAS Number : 176486-63-8
  • Purity : >95%

The structural formula can be represented as follows:

\text{C}_1\text{C}(\text{C}_2\text{C}(\text{C}_3\text{C}(\text{C}_4\text{C}(\text{C}_5\text{C}(\text{C}_6\text{C}(\text{C}_7\text{C}(\text{C}_8\text{C}(\text{C}_9\text{C}_{10}\text{C}_{11}\text{C}_{12}\text{C}_{13}\text{C}_{14}\text{C}_{15}\text{C}_{16}\text{C}_{17}\text{C}_{18}\text{C}_{19}\text{C}_{20}\text{C}_{21}\text{C}_{22}\text{C}_{23}\text{C}_{24}\text{C}_{25})}}}}}}}}}}}}}}}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of Mycobacterium tuberculosis, particularly targeting the enoyl acyl carrier protein reductase (InhA), which is crucial for bacterial fatty acid biosynthesis .

Neuroprotective Effects

Certain analogs of this compound have been investigated for their neuroprotective capabilities. Studies suggest that modifications to the fluorenyl or pyrrolidine portions can enhance neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases .

Anti-inflammatory Properties

The compound has also been linked to anti-inflammatory activity. It may modulate inflammatory pathways, influencing cytokine production and immune responses, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyFindings
Screening of Pyrrolidine Derivatives A series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives were synthesized and screened for activity against M. tuberculosis, with several compounds showing promising results against multi-drug resistant strains .
Neuroprotective Screening Structural analogs were tested for neuroprotective effects in vitro, demonstrating potential in reducing neuronal cell death under stress conditions, suggesting therapeutic applications in neurodegenerative diseases.
Anti-inflammatory Mechanisms Studies indicated that certain derivatives could inhibit pro-inflammatory cytokine release, providing insights into their potential use in inflammatory disorders .

Q & A

Basic: How to design a synthesis route for this compound, considering its dual protecting groups (Fmoc and Boc)?

Methodological Answer:
The synthesis typically involves sequential protection of the pyrrolidine scaffold. First, the Boc group is introduced at the 1-position via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM). The 4-amino group is then protected with Fmoc-Cl in the presence of a base like NaHCO₃ or DIPEA. Key steps include:

  • Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
  • Monitoring : Confirm reactions via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and LC-MS (expected [M+H]⁺ ~550–570).
  • Chirality control : Ensure stereochemical integrity by maintaining low temperatures (<0°C) during coupling steps .

Basic: What is the role of the Fmoc and Boc groups in peptide synthesis involving this compound?

Methodological Answer:

  • Boc (tert-butoxycarbonyl) : Protects the pyrrolidine nitrogen (1-position), stable under acidic conditions but removable with TFA. Ideal for orthogonal protection strategies.
  • Fmoc (9-fluorenylmethoxycarbonyl) : Protects the 4-amino group, cleaved under mild basic conditions (e.g., 20% piperidine in DMF). Compatible with solid-phase peptide synthesis (SPPS).
  • Dual protection : Enables sequential deprotection, critical for synthesizing cyclic or branched peptides. Validate deprotection efficiency via ninhydrin tests or UV-Vis (Fmoc removal monitored at 301 nm) .

Advanced: How does the 4R stereochemistry and substituents influence conformational control in peptide design?

Methodological Answer:
The (2S,4R) configuration induces a pseudo-proline motif, reducing peptide chain aggregation during SPPS. This is achieved via:

  • Steric hindrance : The bulky Fmoc group at 4R restricts backbone rotation, stabilizing β-turn conformations.
  • Hydrophobic interactions : The tert-butyl group (Boc) enhances solubility in organic solvents (e.g., DMF, DCM), preventing premature precipitation.
  • Validation : Compare CD spectra of peptides synthesized with vs. without this derivative; expect increased α-helix or β-sheet content .

Advanced: How to resolve contradictions in NMR data (e.g., unexpected splitting or integration)?

Methodological Answer:
Contradictions may arise from:

  • Rotamers : The Fmoc group’s fluorenyl ring causes slow rotation, splitting signals. Use elevated temperatures (60°C in DMSO-d6) or deuterated THF to coalesce peaks.
  • Impurity masking : Residual solvents (e.g., DMF) overlap with product signals. Conduct 2D NMR (HSQC, HMBC) to assign all carbons.
  • Chiral purity : Verify enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/IPA) .

Advanced: How to optimize coupling efficiency when incorporating this compound into solid-phase synthesis?

Methodological Answer:

  • Activation : Use HATU or PyBOP (2 eq) with DIPEA (4 eq) in DMF for 30 min pre-activation.
  • Solvent choice : Anhydrous DMF or NMP minimizes side reactions.
  • Aggregation mitigation : Add 10% v/v DMSO or 0.1 M LiCl to disrupt β-sheet formation.
  • Monitoring : Measure coupling efficiency via Kaiser test; repeat couplings if >5% free amines remain .

Advanced: How to prevent decomposition during Boc removal under acidic conditions?

Methodological Answer:

  • Acid selection : Use 30% TFA in DCM (with 2% H2O as scavenger) instead of HCl/dioxane to minimize carbocation formation.
  • Temperature : Perform deprotection at 0°C for 20 min, not room temperature.
  • Quenching : Neutralize with cold 10% NaHCO3 immediately post-deprotection. Confirm product stability via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Crude purification : Use flash chromatography (silica gel, 70:30 hexane/EtOAc → 50:50).
  • Final polishing : Recrystallize from EtOAc/hexane (1:3) at −20°C.
  • Purity validation : Analytical HPLC (≥95% purity, 254 nm), HRMS (Δ < 2 ppm), and ¹H NMR (integration ratios for aromatic vs. aliphatic protons) .

Advanced: How to assess the compound’s stability under long-term storage?

Methodological Answer:

  • Storage conditions : Keep at −20°C under argon, desiccated (silica gel). Avoid repeated freeze-thaw cycles.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via:
    • HPLC : Look for new peaks (degradants).
    • LC-MS : Identify mass shifts (+18 Da for hydrolysis, −44 Da for decarboxylation).
    • FTIR : Detect carbonyl loss (peak ~1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。